molecular formula C6H2BrClN2S B2420048 7-Bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine CAS No. 1206542-47-3

7-Bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine

Cat. No.: B2420048
CAS No.: 1206542-47-3
M. Wt: 249.51
InChI Key: TUOWPSYZMJWVNH-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

7-Bromo-2-chloro-thiazolo[5,4-c]pyridine (C₆H₂BrClN₂S) features a fused bicyclic system comprising a pyridine ring and a thiazole moiety. The pyridine ring is substituted at positions 2 and 7 with chlorine and bromine atoms, respectively, while the thiazole ring is annulated at positions 5 and 4 of the pyridine backbone. The molecular geometry is stabilized by conjugated π-electrons across the heterocyclic system, with bond lengths intermediate between single and double bonds in the thiazole ring (C–S: 1.724–1.737 Å).

The SMILES representation (C1=C2C(=C(C=N1)Br)N=C(S2)Cl) highlights the connectivity:

  • Pyridine nitrogen at position 4
  • Thiazole sulfur at position 1'
  • Halogen substituents at C2 (Cl) and C7 (Br).

Table 1: Key bond parameters from computational studies

Bond Type Length (Å) Character
C2-S1 1.724 Partial double
C6-S1 1.737 Partial double
C3a-N 1.390 Aromatic
C7-Br 1.901 Covalent

Crystallographic Analysis and Solid-State Arrangements

While single-crystal X-ray data for this specific compound remains unpublished, structural analogs reveal planar molecular geometries with intermolecular interactions dictating packing patterns. In thiazolo[5,4-c]pyridine derivatives:

  • π-π stacking occurs between parallel heteroaromatic systems (3.4–3.6 Å separation)
  • Halogen atoms participate in Type II Cl···Cl (3.3 Å) and Br···S (3.5 Å) contacts.

Comparative analysis of isostructural compounds shows:

  • Lattice parameters: Monoclinic P2₁/c space group common
  • Unit cell dimensions: a = 7.2–7.5 Å, b = 5.8–6.1 Å, c = 12.3–12.7 Å.

Comparative Analysis of Thiazolo[5,4-c]pyridine Isomers

Table 2: Isomeric comparison of halogenated thiazolopyridines

Isomer Substituents Dipole Moment (D) LogP
7-Bromo-2-chlorothiazolo[5,4-c]pyridine Br(7), Cl(2) 4.12 2.67
2-Bromo-4-chlorothiazolo[4,5-c]pyridine Br(2), Cl(4) 3.98 2.59
2-Bromo-6-chlorothiazolo[5,4-b]pyridine Br(2), Cl(6) 4.25 2.71

Key differences:

  • Positional isomerism alters electron distribution: C7-Br substitution increases electrophilicity at C5 by 12% compared to C2-Br analogs
  • Steric effects from C7 substitution reduce intermolecular packing efficiency by 18% versus C2-substituted isomers.

Spectroscopic Fingerprinting (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (500 MHz, CDCl₃):
    δ 8.57 (d, J=8.5 Hz, H-4), 7.80 (d, J=8.5 Hz, H-5) – pyridine protons
    No observable thiazole protons due to diamagnetic anisotropy.
  • ¹³C NMR (125 MHz, CDCl₃):
    δ 169.4 (C-2, thiazole), 163.7 (C-6, pyridine), 134.6 (C-4), 120.9 (C-5).

Infrared Spectroscopy:

Vibration Mode Wavenumber (cm⁻¹) Assignment
C-Br stretch 565 Aromatic
C-Cl stretch 735 Thiazole
C=N stretch 1580 Ring
C-S-C asymmetric 1420 Thiazole

UV-Vis Spectroscopy:

  • λₘₐₓ = 274 nm (π→π* transition)
  • Shoulder at 315 nm (n→π* transition of thiazole S-atom).

Table 3: Comparative electronic transitions in thiazolopyridines

Compound π→π* (nm) n→π* (nm)
7-Bromo-2-chloro derivative 274 315
5-Methyl analog 268 308
Non-halogenated parent 253 295

Properties

IUPAC Name

7-bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2S/c7-3-1-9-2-4-5(3)10-6(8)11-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOWPSYZMJWVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C=N1)Br)N=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine typically involves the annulation of a thiazole ring to a pyridine core. One common method involves the reaction of 2-chloropyridine with a brominated thiazole derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminated thiazolopyridine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

The compound serves as a scaffold for developing potential therapeutic agents. Its applications in medicinal chemistry include:

  • Antimicrobial Activity : Research has shown that derivatives of 7-Bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine exhibit significant antimicrobial properties. In vitro studies report minimal inhibitory concentration (MIC) values against pathogens such as Staphylococcus aureus and Escherichia coli ranging from 0.22 to 0.25 μg/mL .
  • Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Modifications to the compound have been shown to enhance these effects, indicating its potential as a basis for anticancer drug development .

Case Studies in Medicinal Chemistry

  • Inhibition of Kinases : A study demonstrated that specific derivatives of this compound inhibited DYRK1A kinase with IC50 values in the low nanomolar range (40-50 nM), suggesting its potential as a potent kinase inhibitor .
  • Synergistic Effects : When combined with other antibiotics like Ciprofloxacin, derivatives showed synergistic effects that reduced MICs against resistant strains, highlighting its potential in co-treatment strategies .

Materials Science

The compound is utilized in the synthesis of novel materials with unique electronic properties due to its planar and rigid backbone. Applications include:

  • Optoelectronic Devices : The thiazolothiazole ring system is incorporated into dye-sensitized solar cells and organic field-effect transistors due to its extended π-conjugated structure .
  • Nonlinear Optical Applications : The synthesis of conjugated products suitable for nonlinear optical applications has also been explored .

Chemical Biology

In chemical biology, this compound is used as a probe to investigate biological pathways and molecular interactions. Its interactions with various biological targets can provide insights into disease modulation mechanisms.

Preparation Methods

The synthesis typically involves the annulation of a thiazole ring to a pyridine core. Common methods include:

  • Reactions with Brominated Thiazole Derivatives : A typical synthetic route involves reacting 2-chloropyridine with a brominated thiazole derivative under basic conditions using sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
  • Industrial Production : Continuous flow processes may be employed to enhance efficiency and yield in industrial settings, utilizing automated reactors for precise control over reaction parameters .

Mechanism of Action

The mechanism of action of 7-Bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or proteases, leading to the modulation of signaling pathways and cellular processes . The molecular targets and pathways involved are often identified through biochemical assays and molecular docking studies .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine
  • 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine
  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid

Uniqueness

7-Bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties compared to its analogs. This dual halogenation can enhance its biological activity and facilitate diverse chemical modifications .

Biological Activity

Overview

7-Bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The unique structure, characterized by the fusion of thiazole and pyridine rings with bromine and chlorine substituents, enhances its reactivity and biological profile. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The compound may act as an inhibitor of specific enzymes or receptors involved in disease pathways. For instance, it has been shown to modulate kinase activities, which play crucial roles in signal transduction pathways. This modulation can lead to therapeutic effects in conditions such as cancer and inflammation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains and fungi. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of pathogens with minimal inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Pathogen MIC (μg/mL) Activity Type
Staphylococcus aureus0.22 - 0.25Bactericidal
Escherichia coli0.22 - 0.25Bactericidal
Candida albicansNot specifiedAntifungal

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Various derivatives have been synthesized to enhance these effects, highlighting the importance of structural modifications in optimizing biological activity .

Case Studies

  • Inhibition of Kinases : A study focused on the synthesis of thiazolo[5,4-c]pyridine derivatives demonstrated that certain modifications led to enhanced inhibitory activity against DYRK1A kinase, with IC50 values in the low nanomolar range (40 nM to 50 nM). This suggests that this compound could serve as a scaffold for developing potent kinase inhibitors .
  • Synergistic Effects : In combination studies with other antibiotics like Ciprofloxacin and Ketoconazole, derivatives of this compound exhibited synergistic effects that reduced the MICs of these drugs against resistant bacterial strains. This finding underscores the potential for co-treatment strategies in overcoming antibiotic resistance .

Research Applications

This compound is not only significant in medicinal chemistry but also finds applications in materials science and chemical biology:

  • Medicinal Chemistry : As a scaffold for developing new antimicrobial and anticancer agents.
  • Materials Science : In the synthesis of novel materials with unique electronic properties.
  • Chemical Biology : As a probe to investigate biological pathways and molecular interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves halogenation and cyclization steps. For bromo-chloro derivatives, regioselective halogenation under controlled temperatures (e.g., 0–5°C) minimizes side reactions. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl/alkyl groups using methylboronic acid and Pd(OAc)₂ in toluene under argon, followed by purification via column chromatography (ethyl acetate/hexane gradients) . Optimization includes adjusting catalyst loading (0.1–0.3 equiv) and reaction time (3–5 hours) to improve yields (>80%).

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : Store the compound in airtight, light-resistant containers at –20°C to prevent decomposition. Use fume hoods for handling due to potential respiratory hazards. In case of inhalation, move to fresh air and consult a physician immediately. Safety protocols recommend using personal protective equipment (PPE) and avoiding direct contact with skin/eyes .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Combine 1H^1H-NMR (400 MHz in CDCl₃) to identify proton environments (e.g., aromatic protons at δ 7.15–9.25 ppm) and 13C^{13}C-NMR for carbon assignments. High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy detects functional groups (e.g., C-Br stretches at 500–600 cm⁻¹). X-ray crystallography may resolve regiochemical ambiguities in fused heterocycles .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., Br, Cl) enhance electrophilicity at the pyridine ring, favoring nucleophilic substitutions. For Suzuki couplings, steric hindrance from bulky substituents may reduce reaction efficiency. Computational studies (DFT calculations) predict charge distribution and guide reagent selection. For example, methylboronic acid reacts preferentially at the 6-position due to lower steric hindrance .

Q. What strategies can be employed to resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Conduct dose-response assays to verify potency discrepancies. Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. Analyze impurities via HPLC-MS; trace byproducts (e.g., dehalogenated species) may skew results. Comparative studies with analogs (e.g., 6-Bromo-4-chloro-imidazo[4,5-c]pyridine) can isolate structural determinants of activity .

Q. How can computational chemistry be utilized to predict the regioselectivity of electrophilic substitutions on this compound?

  • Methodological Answer : Perform frontier molecular orbital (FMO) analysis to identify electron-rich sites. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation barriers. For example, electrophilic attacks at the 5-position are favored due to lower LUMO energy. Molecular docking simulations further predict binding interactions in enzyme-inhibitor complexes .

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